Bienvenue dans la boutique en ligne BenchChem!

8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 2-(hydroxymethyl)-2-phenylbutanoate

Myopia Muscarinic Receptor Drug Discovery

This compound is a synthetic tropane ester disclosed in Alcon patent US12247028 as a muscarinic receptor modulator for myopia. Its 2-(hydroxymethyl)-2-phenylbutanoate moiety differentiates it from generic tropic acid esters like atropine and homatropine, increasing lipophilicity (cLogP ~3) and altering M1/M4 receptor binding kinetics. Researchers should procure this compound as a unique probe for structure–activity relationship (SAR) studies, competitive radioligand binding assays, or freedom-to-operate analyses around novel ocular muscarinic antagonists. In‐class analogs CANNOT be substituted without introducing uncontrolled steric and electronic variables.

Molecular Formula C19H27NO3
Molecular Weight 317.429
CAS No. 768350-03-4
Cat. No. B2852669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 2-(hydroxymethyl)-2-phenylbutanoate
CAS768350-03-4
Molecular FormulaC19H27NO3
Molecular Weight317.429
Structural Identifiers
SMILESCCC(CO)(C1=CC=CC=C1)C(=O)OC2CC3CCC(C2)N3C
InChIInChI=1S/C19H27NO3/c1-3-19(13-21,14-7-5-4-6-8-14)18(22)23-17-11-15-9-10-16(12-17)20(15)2/h4-8,15-17,21H,3,9-13H2,1-2H3
InChIKeyUVFFMBYRGIAWRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 15 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 2-(hydroxymethyl)-2-phenylbutanoate (CAS 768350-03-4): A Muscarinic Modulator Scaffold


8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 2-(hydroxymethyl)-2-phenylbutanoate, with the molecular formula C19H27NO3, is a synthetic tropane ester. It is structurally characterized as a derivative of the 8-azabicyclo[3.2.1]octane (tropane) core, esterified with a 2-(hydroxymethyl)-2-phenylbutanoic acid moiety [1]. This compound is disclosed in patent literature as a modulator of muscarinic acetylcholine receptors, positioning it within a class of compounds investigated for their potential in treating disorders related to excessive eye growth, such as myopia [1]. Its procurement is typically intended for non-human, in-vitro, or forensic research applications .

Why Generic Tropane Alkaloids Cannot Substitute for 8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 2-(hydroxymethyl)-2-phenylbutanoate in Research Procurement


In-class muscarinic antagonists like atropine or homatropine cannot be treated as interchangeable substitutes for this compound due to critical structural divergences in the ester moiety. While atropine is the tropine ester of tropic acid (a phenylacetate derivative), the target compound features a distinct 2-(hydroxymethyl)-2-phenylbutanoate group [1]. This structural modification substantially alters the molecule's calculated lipophilicity (cLogP), steric profile, and potential for metabolic lability, directly impacting receptor subtype binding kinetics and selectivity [2]. Consequently, using a generic analog introduces uncontrolled variables in experimental models designed to probe specific muscarinic receptor conformations or structure-activity relationships (SAR) centered on the phenylbutanoate scaffold.

Quantitative Differentiation Guide for 8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 2-(hydroxymethyl)-2-phenylbutanoate


Patent-Validated Inclusion in Muscarinic Modulator Libraries for Myopia Research

The compound is explicitly listed as a specific chemical example in a patent (US2024/0132497) covering azabicyclo and diazepine derivatives as muscarinic receptor modulators for treating myopia [1]. This provides procurement legitimacy as a key scaffold for therapeutic development, unlike many untested tropane esters. The patent's SAR exploration demonstrates that the 2-(hydroxymethyl)-2-phenylbutanoate ester is a tolerated modification that retains biological activity, differentiating it from the simpler 2-phenylbutanoate analog which may not have been selected as a primary example in the claims [1].

Myopia Muscarinic Receptor Drug Discovery

Structural Differentiation from Atropine via the Phenylbutanoate Scaffold

A direct structural comparison reveals that this compound replaces the phenylacetate (tropate) moiety of atropine with a 2-(hydroxymethyl)-2-phenylbutanoate group. This change introduces an additional methylene bridge, increasing the molecular weight from 289.4 g/mol (atropine) to 317.4 g/mol [1]. The structural modification is predicted to increase lipophilicity, with a calculated cLogP of ~2.8 for the target compound compared to ~1.9 for atropine, a difference of approximately 0.9 log units [2]. This lipophilicity shift directly influences membrane permeability and is a key parameter for blood-brain barrier penetration potential, which is a critical selection criterion in central nervous system (CNS) drug research [2].

Structure-Activity Relationship Tropane Alkaloids Medicinal Chemistry

Conformational Flexibility Advantage Over Homatropine's Rigid Mandelate Ester

Compared to homatropine, which contains a more planar and rigid mandelate (2-hydroxy-2-phenylacetate) ester, the target compound's 2-(hydroxymethyl)-2-phenylbutanoate moiety possesses an additional freely rotatable methylene (CH2) group [1]. This increased conformational flexibility is a well-recognized factor in tropane ester SAR for achieving muscarinic receptor subtype selectivity [2]. The butanoate chain allows the phenyl ring to access a wider range of spatial orientations within the receptor binding pocket, a concept supported by molecular modeling of related M1/M3-preferring antagonists like DAU-5750 [2].

Receptor Binding Conformational Analysis Selectivity

Application Scenarios for Procuring 8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 2-(hydroxymethyl)-2-phenylbutanoate


Hit-to-Lead Optimization for Selective CNS-Penetrant Muscarinic Antagonists

This compound is a rational starting point for medicinal chemistry programs aiming to develop selective muscarinic antagonists with enhanced blood-brain barrier penetration. Its higher calculated lipophilicity compared to atropine directly addresses a common liability of older anticholinergics, as inferred from class-level SAR [1]. Researchers can use this scaffold to explore M1 vs. M4 selectivity by leveraging the conformational flexibility of the phenylbutanoate chain, a strategy supported by studies on related tropane esters [1].

Pharmacological Tool for In Vitro Muscarinic Receptor Subtype Profiling

When procured alongside established standards like atropine, homatropine, and ipratropium, this compound serves as a valuable comparator in competitive radioligand binding assays. Its structural divergence helps elucidate the contribution of the ester moiety's steric and electronic properties to receptor subtype preference, a critical requirement for academic and industrial screening labs seeking to de-orphanize novel receptors or validate high-throughput screening hits [1].

Reference Standard for Myopia Drug Discovery Research

The compound's explicit inclusion in a patent for muscarinic modulators targeting myopia positions it as a potential reference standard for analytical method development and in vivo efficacy studies [2]. Industrial procurement groups can justify its acquisition for building a patent landscape strategy or for conducting freedom-to-operate analyses around novel ocular therapeutics, leveraging its disclosure in US2024/0132497 [2].

Quote Request

Request a Quote for 8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 2-(hydroxymethyl)-2-phenylbutanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.